4-(4-Methoxyphenoxy)aniline

Catalog No.
S705047
CAS No.
31465-36-8
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methoxyphenoxy)aniline

CAS Number

31465-36-8

Product Name

4-(4-Methoxyphenoxy)aniline

IUPAC Name

4-(4-methoxyphenoxy)aniline

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,14H2,1H3

InChI Key

VTYZDTAGEMAJMM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N

4-(4-Methoxyphenoxy)aniline, also known as 4-(4-Methoxyphenoxy)aniline hydrochloride, is an organic compound with the molecular formula C13_{13}H13_{13}NO2_2. It features a phenyl ring substituted with a methoxy group and an aniline moiety, making it a member of the phenolic amine class. This compound is characterized by its structural formula, which includes a methoxyphenoxy group attached to an aniline base, contributing to its unique chemical properties and potential applications in various fields.

Due to its functional groups:

  • Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives, which may exhibit different biological activities.
  • Reduction: Under certain conditions, the compound can be reduced, affecting its reactivity and potential applications in synthetic chemistry.

Research indicates that 4-(4-Methoxyphenoxy)aniline exhibits notable biological activities:

  • Antimicrobial Properties: Some studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for pharmaceutical applications.
  • Antioxidant Activity: The presence of the methoxy group may contribute to antioxidant properties, which are beneficial in combating oxidative stress in biological systems.
  • Potential as a Drug Intermediate: Its structural characteristics make it suitable for further modifications leading to the development of novel therapeutic agents.

Several synthesis methods have been reported for 4-(4-Methoxyphenoxy)aniline:

  • Direct Coupling Reaction: This involves the coupling of 4-methoxyphenol with aniline under acidic conditions. This method typically yields high purity and good yields.
  • Multi-step Synthesis: A more complex approach may involve multiple steps, including protection and deprotection of functional groups to achieve the desired structure. For instance:
    • Step 1: Reacting sodium hydride with acetonitrile at ambient temperature.
    • Step 2: Using hydrogen gas and palladium on carbon as a catalyst to reduce intermediates .

The applications of 4-(4-Methoxyphenoxy)aniline span various domains:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals, particularly as a pesticide or herbicide.
  • Dyes and Pigments: Its structural characteristics allow it to be utilized in dye formulations for textiles and other materials.

Interaction studies involving 4-(4-Methoxyphenoxy)aniline focus on its reactivity with other compounds:

  • Complex Formation: Investigations into how this compound interacts with metal ions or other organic molecules can reveal potential applications in catalysis or material science.
  • Biological Interactions: Studies assessing how this compound interacts with biological macromolecules (like proteins or nucleic acids) can provide insights into its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-(4-Methoxyphenoxy)aniline. Here are some notable examples:

Compound NameStructural Features
3-(4-Methoxyphenoxy)anilineSimilar phenolic structure but different positioning of methoxy group
N-(4-Methoxybenzylidene)-4-methoxyanilineContains both methoxy and benzylidene groups, altering reactivity
2-(4-Methoxyphenyl)anilineSimilar amine structure but lacks the phenoxy linkage

Uniqueness

The uniqueness of 4-(4-Methoxyphenoxy)aniline lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of a methoxy group with an aniline structure provides distinctive properties not found in similar compounds.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

31465-36-8

Wikipedia

4-(4-Methoxyphenoxy)aniline

Dates

Modify: 2023-08-15

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